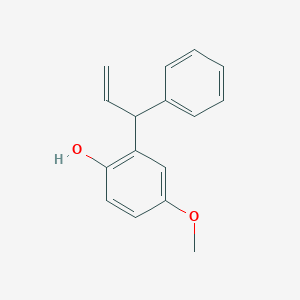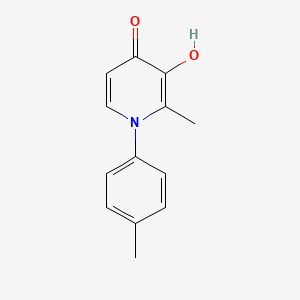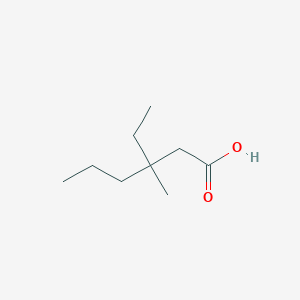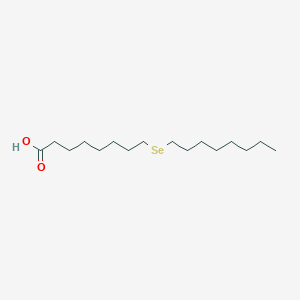
8-(Octylselanyl)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Octylselanyl)octanoic acid is an organic compound that belongs to the class of carboxylic acids It features a unique structure where an octylselanyl group is attached to the eighth carbon of an octanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Octylselanyl)octanoic acid typically involves the reaction of octanoic acid with an octylselanyl reagent. One common method is the selenation of octanoic acid using octylselenol in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale selenation processes using specialized reactors. The process includes the purification of the final product through techniques such as distillation or recrystallization to achieve the required quality standards for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Octylselanyl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or selenoxides.
Reduction: Reduction reactions can convert the selenyl group to a selenide.
Substitution: The octylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Selenoxides or sulfoxides.
Reduction: Selenides.
Substitution: Compounds with different functional groups replacing the octylselanyl group.
Applications De Recherche Scientifique
8-(Octylselanyl)octanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-(Octylselanyl)octanoic acid involves its interaction with molecular targets in biological systems. The octylselanyl group can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate oxidative stress and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Octanoic Acid: A straight-chain saturated fatty acid with similar structural features but without the selenyl group.
Selenoamino Acids: Compounds like selenomethionine and selenocysteine, which contain selenium and have biological significance.
Uniqueness: 8-(Octylselanyl)octanoic acid is unique due to the presence of the octylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
50514-64-2 |
|---|---|
Formule moléculaire |
C16H32O2Se |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
8-octylselanyloctanoic acid |
InChI |
InChI=1S/C16H32O2Se/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |
Clé InChI |
XWKLKNRFPVAZPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Se]CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
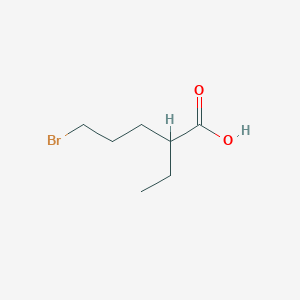

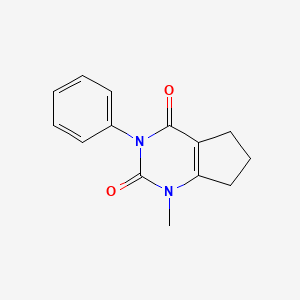

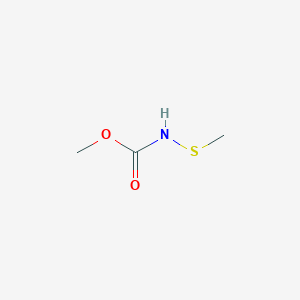
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
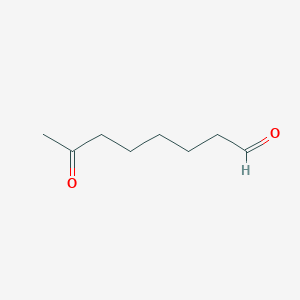


![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
